molecular formula C12H12N4O B8712002 4-azido-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran CAS No. 129462-74-4

4-azido-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

Cat. No.: B8712002
CAS No.: 129462-74-4
M. Wt: 228.25 g/mol
InChI Key: MXBDHWZKEJBFDS-UHFFFAOYSA-N
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Description

4-azido-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

129462-74-4

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

4-azido-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C12H12N4O/c1-12(2)6-10(15-16-14)9-5-8(7-13)3-4-11(9)17-12/h3-5,10H,6H2,1-2H3

InChI Key

MXBDHWZKEJBFDS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)C#N)N=[N+]=[N-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran (6.73 g, 25.29 mmoles), title B compound, in dry N,N-dimethylformamide (100 mL) was treated with sodium azide (3.79 g, 50.57 mmoles) and stirred at room temperature under argon for 4 hours. The reaction mixture was partitioned between 100 mL ethyl acetate and 200 mL distilled water. The organic layer was separated and the aqueous layer was extracted with 100 mL of ethyl acetate. The combined organics were washed successively with distilled water, saturated sodium bicarbonate solution, brine and dried over magnesium sulfate. The solvent was evaporated under vacuum to obtain an orange gum (5.62 g) which was triturated with pentane to provide the title compound (4.50 g, 78%) as an off-white solid, m.p. 63°-64° C. Microanalysis calculated for C12H12N4O: C, 63.15; H, 5.30; N, 24.55. Found: C, 63.57; H, 5.27; N, 24.75.
Quantity
6.73 g
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reactant
Reaction Step One
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3.79 g
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reactant
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Quantity
100 mL
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solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran(3g) and sodium azide (0.9g) in N,N-dimethylformamide (20 ml) was stirred for 3 days at room temperature. Water was added and the mixture extracted with ethyl acetate, the organic phase was separated and further washed with water, then dried over anhydrous sodium sulphate. Filtration and evaporation of the solvent in vacuo gave the title compound (3.03g) as a solid, which was used in the next step without further purification.
Name
4-chloro-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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